molecular formula C19H21NO6S B2968881 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate CAS No. 1327196-01-9

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate

Cat. No. B2968881
CAS RN: 1327196-01-9
M. Wt: 391.44
InChI Key: PBIXTLZLXVOXCF-AQTBWJFISA-N
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Description

“Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate” is a complex organic compound. It contains several functional groups including an ethoxy group, an amino group, a methoxy group, a sulfonyl group, and an acrylate group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups would likely contribute to the overall polarity of the molecule and could participate in various intermolecular interactions .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to its functional groups. For example, the amino group could participate in acid-base reactions, and the acrylate group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, its solubility could be affected by the polar functional groups, and its reactivity could be affected by the presence of the acrylate group .

Scientific Research Applications

Photochromic Properties and Polymer Synthesis

  • Methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents have been synthesized and used for the preparation of homopolymers and copolymers, exhibiting photochromic properties. These properties are manifested by trans-cis isomerization of azobenzene fragments in the side chain, indicating potential applications in smart materials and optical data storage (Ortyl, Janik, & Kucharski, 2002).

Polymeric Protecting Groups

  • Novel polymeric amino protecting groups have been synthesized by homopolymerization and copolymerization of a related monomer with methyl acrylate. These polymers demonstrate interesting kinetics of deprotection, hinting at applications in the field of protective group chemistry and polymer-supported synthesis (Gormanns & Ritter, 1994).

Organic Synthesis and Reaction Mechanisms

  • The compound has applications in the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as chemical equivalents of acetylenes, showing its utility in creating complex organic molecules and studying reaction mechanisms in organic chemistry (Vasin et al., 2015).

Material Science and Coating Technologies

  • Fluorinated acrylate emulsions, synthesized for hydrophobic surface coatings, utilize amphiphilic sulfonyl macro emulsifiers in their preparation. These emulsions exhibit extremely low surface energy and outstanding hydrophobicity, suggesting applications in water repellent modifications (Yin et al., 2017).

Polymer Modification and Functionalization

  • Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reaction with various amines, leading to amine-treated polymers with increased thermal stability and potential biomedical applications due to their promising biological activities (Aly & El-Mohdy, 2015).

Mechanism of Action

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

methyl (Z)-3-(4-ethoxyanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-4-26-16-7-5-14(6-8-16)20-13-18(19(21)25-3)27(22,23)17-11-9-15(24-2)10-12-17/h5-13,20H,4H2,1-3H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIXTLZLXVOXCF-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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